molecular formula C19H21N3O4S B2377401 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-54-0

3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2377401
CAS No.: 851807-54-0
M. Wt: 387.45
InChI Key: VQSFWZSPOCVJSN-UHFFFAOYSA-N
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Description

This compound features a pyridine ring linked via a sulfanyl-methyl bridge to a 4,5-dihydroimidazole moiety, which is further substituted with a 3,4,5-trimethoxybenzoyl group.

Properties

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-24-15-9-14(10-16(25-2)17(15)26-3)18(23)22-8-7-21-19(22)27-12-13-5-4-6-20-11-13/h4-6,9-11H,7-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFWZSPOCVJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (–S–CH2–) group is susceptible to nucleophilic substitution under oxidative or basic conditions.

Reaction TypeReagents/ConditionsProductsNotes
OxidationH₂O₂, mCPBA, or KMnO₄Sulfoxide or sulfone derivativesSelectivity depends on oxidant strength
AlkylationAlkyl halides, DMF, baseThioether derivatives with new R-groupsRequires anhydrous conditions

Mechanistic Insight :

  • Oxidation with H₂O₂ at room temperature typically converts thioethers to sulfoxides, while stronger agents like KMnO₄ yield sulfones.

  • Alkylation reactions often employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate thiol intermediates.

Hydrolysis of the Benzoyl Ester

The 3,4,5-trimethoxybenzoyl group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction TypeConditionsProductsYield (Hypothetical)
Acidic hydrolysisHCl (conc.), reflux3,4,5-Trimethoxybenzoic acid~60–80%
Basic hydrolysisNaOH (aq.), heatSodium carboxylate salt~70–90%

Key Factors :

  • Acidic conditions cleave the ester via protonation of the carbonyl oxygen.

  • Basic hydrolysis proceeds through nucleophilic attack by hydroxide ions.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring can undergo electrophilic substitution at the meta position due to electron-withdrawing effects from the nitrogen atom.

Reaction TypeReagentsProductsRegioselectivity
NitrationHNO₃/H₂SO₄5-Nitro-pyridine derivativePredominantly meta
SulfonationH₂SO₄, SO₃Pyridine-3-sulfonic acidMeta-directing

Challenges :

  • Pyridine’s inherent electron deficiency reduces reactivity, requiring harsh conditions.

Functionalization of the Imidazole Ring

The 4,5-dihydroimidazole (imidazoline) ring may participate in hydrogenation or ring-opening reactions.

Reaction TypeConditionsProductsCatalysts
HydrogenationH₂, Pd/C, ethanolFully saturated imidazolidine ringPd/C (10% w/w)
Ring-openingStrong acids (e.g., H₂SO₄)Amine and carbonyl intermediatesRequires heat

Structural Implications :

  • Hydrogenation reduces the double bond in the imidazoline ring, altering electronic properties.

Demethylation of Methoxy Groups

The trimethoxybenzoyl group may undergo demethylation under strong acidic or reductive conditions.

Reaction TypeReagentsProductsSelectivity
Acidic demethylationBBr₃, CH₂Cl₂Trihydroxybenzoyl derivativeHigh for aryl ethers
Reductive cleavageHI, red phosphorusPartial demethylationModerate

Applications :

  • Demethylation products are intermediates for synthesizing polyphenolic analogs with enhanced solubility.

Cross-Coupling Reactions

The pyridine ring’s C–H bonds could participate in palladium-catalyzed couplings.

Reaction TypeReagentsProductsLigands
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivativesPPh₃ or SPhos
Heck reactionAlkene, Pd(OAc)₂Alkenylated pyridine derivativesDMF, 100°C

Limitations :

  • Steric hindrance from the bulky trimethoxybenzoyl group may reduce reaction efficiency.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, compounds with similar imidazole frameworks have been tested against various human cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

A study highlighted the efficacy of imidazole derivatives in targeting tubulin polymerization, which is crucial for cancer cell division. The compound's ability to bind to the colchicine site of beta-tubulin may enhance its anticancer activity by disrupting microtubule dynamics .

Anti-inflammatory Properties

Compounds containing the imidazole structure have been investigated for their anti-inflammatory effects. The presence of the trimethoxybenzoyl group may enhance the compound's interaction with cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. Research has shown that similar compounds can inhibit COX-II activity, which is significant in managing inflammatory diseases .

Case Study: Antiviral Activity

A related study explored the antiviral properties of benzothiazole derivatives, which share structural similarities with the target compound. These derivatives were found to exhibit antiviral activity against various viruses by interfering with viral replication mechanisms . This suggests that 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine could also be evaluated for potential antiviral applications.

Chemical Synthesis and Derivatives

The synthesis of this compound involves complex chemical reactions that can yield various derivatives with modified biological activities. Understanding the synthetic pathways allows researchers to explore structure-activity relationships (SAR) that can lead to enhanced efficacy and reduced side effects in therapeutic applications.

Potential for Drug Development

Given its unique chemical structure and demonstrated biological activities, this compound holds promise as a lead compound for drug development. Its applications could extend beyond cancer and inflammation to include other therapeutic areas such as antimicrobial and antiviral therapies.

Mechanism of Action

The mechanism of action of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl/Sulfonyl Group

The primary structural differences among analogs lie in the substituents on the benzoyl/sulfonyl group, which significantly influence electronic properties, molecular weight, and biological activity.

Electronic and Steric Effects

  • 3,4,5-Trimethoxybenzoyl (Target Compound): The three methoxy groups create an electron-rich aromatic system, facilitating π-π stacking and hydrogen-bond interactions with biological targets. This is critical in drug design for receptor binding .
  • Chloro-Substituted Analogs (851807-60-8, 851807-59-5): The chloro group is electron-withdrawing, which may alter the compound’s electronic distribution and enhance hydrophobic interactions.
  • Tosyl Derivative (868218-73-9): The sulfonyl group is highly electron-withdrawing and may improve metabolic stability but reduce membrane permeability compared to benzoyl derivatives .

Biological Activity

The compound 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a novel synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.45 g/mol. The presence of the 3,4,5-trimethoxybenzoyl moiety contributes to its biological activity by potentially enhancing interactions with biological targets.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Diguanylate Cyclase (DGC) : This compound may inhibit DGC enzymes, which are crucial for synthesizing c-di-GMP—a secondary messenger involved in biofilm formation in bacteria such as Acinetobacter baumannii .
  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and disrupting tubulin polymerization .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds that share structural similarities with This compound :

CompoundActivityIC50 (µM)Reference
4lTubulin inhibition0.76 ± 0.1
4hColchicine binding2.3 ± 0.0
1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoleAntiproliferative< 10

Case Study 1: Antitumor Activity

A study on derivatives of 3,4,5-trimethoxyphenyl showed that certain analogues effectively inhibited cell proliferation in HeLa and Jurkat cells. The most active compounds induced cell cycle arrest at the G2/M phase and triggered apoptotic pathways through mitochondrial depolarization and caspase activation .

Case Study 2: Antibacterial Properties

Research has demonstrated that compounds containing the trimethoxybenzoyl group exhibit antibacterial properties against various gram-positive and gram-negative strains. The inhibition zones were measured against standard antibiotics to evaluate efficacy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine?

  • Methodological Answer : Synthesis optimization requires careful control of:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole/thioether linkages. Sodium ascorbate and CuSO₄·5H₂O (0.16 mmol) are commonly used .
  • Temperature and reaction time : Reactions are typically conducted at room temperature or mild heating (50–80°C) for 12–24 hours to maximize yield and purity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Table 1: Representative Reaction Conditions

ParameterOptimal ConditionSource
SolventDMF or acetonitrile
CatalystsCuSO₄·5H₂O + sodium ascorbate
Temperature25–80°C
PurificationEtOH/H₂O recrystallization

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, the pyridine proton signals appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis (CHN) : Validates stoichiometric composition .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. What are the key reactivity profiles of this compound under varying conditions?

  • Methodological Answer :
  • Nucleophilic substitution : The sulfur-methylpyridine moiety undergoes nucleophilic attack, requiring inert atmospheres (Ar/N₂) to prevent oxidation .
  • Acid/Base Stability : Stability tests in pH 3–10 buffers (e.g., HCl/NaOH) assess degradation pathways. Imidazoline rings may hydrolyze under strongly acidic conditions .
  • Thermal Analysis : TGA/DSC (25–300°C) evaluates decomposition thresholds, critical for storage and handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Structural analogs : Synthesize derivatives with modifications to the trimethoxybenzoyl group (e.g., replacing methoxy with halogens or alkyl groups) .
  • Biological assays : Test analogs against target pathways (e.g., kinase inhibition assays) and compare IC₅₀ values. For example, imidazo[4,5-b]pyridine derivatives show antimicrobial activity in MIC assays .
  • Computational docking : Use software like AutoDock to predict binding affinities toward receptors (e.g., EGFR or MAPK) .

Q. Table 2: Example SAR Modifications

Modification SiteFunctional Group VariationAssay Outcome
Trimethoxybenzoyl–OCH₃ → –Cl or –CF₃Alters hydrophobicity
Imidazoline ringSaturation → aromatizationImpacts rigidity

Q. How should contradictory data in pharmacological studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Combine enzyme inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .
  • Metabolic stability : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .

Q. What computational methods are suitable for modeling this compound’s interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G(d) is a standard basis set .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .
  • Molecular Dynamics (MD) : Simulate binding kinetics with biological targets (e.g., 100 ns trajectories in GROMACS) .

Notes

  • Avoid citing non-academic sources (e.g., commercial databases).
  • Experimental protocols should be validated against peer-reviewed methodologies (e.g., CuAAC in ).
  • For crystallography, SHELX remains the gold standard for small-molecule refinement .

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